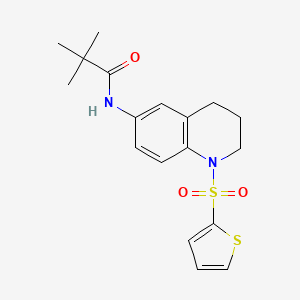

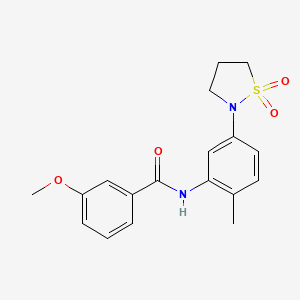

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide and similar compounds involves multiple steps, including the formation of the pyrazole ring and the subsequent introduction of the thiophene-sulfonyl group and piperidine carboxamide moiety. A notable example is the synthesis of related pyrazole derivatives, where compounds are developed through a series of reactions involving intermediate formations and coupling processes (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrazole core, a thiophene group, and a piperidine ring, each contributing to the molecule's chemical behavior and interaction capabilities. Molecular interaction studies, like those conducted on similar cannabinoid receptor antagonists, offer insights into the conformational preferences and binding interactions of these molecules, highlighting the importance of specific substituents for activity (Shim et al., 2002).

Chemical Reactions and Properties

The reactivity of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is influenced by its functional groups. For instance, the pyrazole ring can participate in various nucleophilic and electrophilic substitutions, depending on the reaction conditions. Similar compounds exhibit a range of reactivities, such as undergoing nucleophilic displacement or participating in cycloaddition reactions, which are crucial for further modifications and derivatization processes (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Molecular Interaction Studies

Compounds structurally related to the query have been studied for their interactions with specific receptors. For example, research on cannabinoid receptor antagonists explores the molecular interactions of compounds with the CB1 cannabinoid receptor, providing insights into conformational analyses and structure-activity relationships (Shim et al., 2002). This research could offer a foundational understanding for further studies on related compounds.

Heterocyclic Synthesis

The role of thiophenyl components in heterocyclic synthesis has been documented, showcasing the synthesis of various derivatives through coupling and reactivity studies, which could be relevant for synthesizing or modifying compounds like the one (Mohareb et al., 2004).

Metabolic Studies

Metabolic pathways and profiles of diarylpyrazoles, a class to which the compound might be related, have been explored, including the identification of metabolic products through liver microsome incubations. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of novel compounds (Zhang et al., 2005).

Antimicrobial Activity

Research on thiophenyl pyrazoles and isoxazoles has revealed potential antimicrobial activities, suggesting that structural analogs could serve as leads for developing new antimicrobial agents. The synthesis methods and activity evaluations provide a guide for future drug discovery efforts (Sowmya et al., 2018).

Imaging Applications

Compounds containing piperidine and pyrazole structures have been investigated for their potential as imaging agents, particularly in positron emission tomography (PET) for identifying specific enzyme activity in neuroinflammation scenarios. This highlights the versatility of such compounds in both therapeutic and diagnostic fields (Wang et al., 2018).

properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-6-8-20(9-7-14)26(23,24)16-5-4-10-25-16/h4-5,10-12,14H,6-9H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSSONZSTJXXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)

![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)

![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)